Ethyl 2-(3-hydroxypyridin-2-yl)acetate

Description

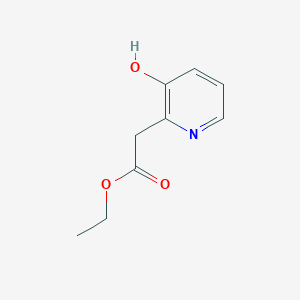

Ethyl 2-(3-hydroxypyridin-2-yl)acetate (CAS: 2584-12-5) is a pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group at position 3 and an ethyl acetate moiety at position 2 (Figure 1). The compound’s SMILES notation is CCOC(=O)CC1=C(C=CC=N1)O, and its InChIKey is XIHFFJKZKNVQMS-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 137.9 Ų ([M+H]⁺) to 149.7 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Properties

IUPAC Name |

ethyl 2-(3-hydroxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-7-8(11)4-3-5-10-7/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHFFJKZKNVQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2584-12-5 | |

| Record name | ethyl 2-(3-hydroxypyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxypyridin-2-yl)acetate typically involves the esterification of 3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

Reduction: Formation of ethyl 2-(3-hydroxypyridin-2-yl)ethanol.

Substitution: Formation of ethyl 2-(3-halopyridin-2-yl)acetate.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 2-(3-hydroxypyridin-2-yl)acetate serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in the development of novel compounds with diverse functionalities.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Reflux Reaction : The reaction of 2-chloropyridine with ethyl acetate in the presence of bases such as sodium hydride or potassium carbonate.

- Suzuki-Miyaura Coupling : Involving a boronic acid derivative of pyridine coupled with ethyl bromoacetate using a palladium catalyst.

Biological Research

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activities of derivatives of this compound. For instance, compounds synthesized from this base have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin .

Anti-inflammatory Activity

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases. The interactions facilitated by the hydroxyl and ester groups can influence biological activity by modulating enzyme or receptor functions .

Pharmaceutical Applications

Drug Development

this compound is being explored as a pharmaceutical intermediate. Its derivatives are being studied for their potential roles in developing drugs targeting various diseases, including obesity and metabolic disorders. For example, some compounds derived from this base have shown selective inhibition against fat mass and obesity-associated proteins, indicating their therapeutic potential .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The unique structure allows for selective binding, which is crucial for developing effective drugs with fewer side effects .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its versatility as a synthetic intermediate allows manufacturers to create tailored compounds for specific applications in various industries, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-hydroxypyridine-2-carboxylic acid, which can further interact with various biological pathways.

Comparison with Similar Compounds

Key Observations :

- Polarity: Hydroxyl (-OH) and amino (-NH₂) substituents increase water solubility compared to methyl (-CH₃) or chloro (-Cl) groups .

- Biological Activity : Chloropyridine-triazole hybrids (e.g., ) are often explored as agrochemicals or pharmaceuticals due to their heterocyclic diversity, whereas the target compound lacks reported bioactivity .

Heterocyclic Ethyl Acetate Derivatives

Ethyl acetate moieties fused with other heterocycles exhibit distinct properties:

Key Observations :

Biological Activity

Ethyl 2-(3-hydroxypyridin-2-yl)acetate (commonly referred to as EHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EHP is characterized by the following structural formula:

The molecule consists of an ethyl acetate moiety linked to a 3-hydroxypyridine group. The positioning of the hydroxyl group on the pyridine ring is crucial as it influences both chemical reactivity and biological activity.

The biological activity of EHP is primarily attributed to its ability to form hydrogen bonds with various biological macromolecules, such as proteins and nucleic acids. The hydroxyl group enhances its interaction capabilities, which can modulate biological pathways and influence enzyme activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that further interact with cellular targets.

Antimicrobial Properties

EHP has demonstrated potential antimicrobial activity against various pathogens. In vitro studies indicate that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has highlighted the anticancer properties of EHP, particularly in inhibiting tumor cell proliferation. Studies suggest that EHP can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of EHP. Variations in substituents on the pyridine ring can significantly alter its biological activity. For instance, studies have shown that certain modifications enhance its potency as an anticancer agent while others may improve its antimicrobial properties .

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Varies by target |

| Ethyl 2-(6-hydroxypyridin-3-yl)acetate | Moderate Antimicrobial | 25 |

| Ethyl 2-(4-hydroxypyridin-3-yl)acetate | Low Anticancer | 50 |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of EHP against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that EHP exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .

- Anticancer Mechanisms : In a recent investigation into EHP's anticancer effects, researchers found that treatment with EHP resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound was observed to activate caspase pathways leading to apoptosis .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3-hydroxypyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3-hydroxypyridine-2-yl acetic acid derivatives with ethyl esters. A common approach is nucleophilic acyl substitution using ethyl chloroacetate in the presence of a base like triethylamine. Key steps include:

- Reaction Setup : Dissolve 3-hydroxypyridine-2-yl acetic acid in anhydrous ethyl acetate under nitrogen .

- Purification : Extract the product using ethyl acetate/water partitioning, followed by column chromatography (silica gel, hexane:ethyl acetate gradient) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and catalyst loading (e.g., DMAP) to improve yields .

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Ethyl acetate | DMF |

| Catalyst | Triethylamine | DMAP |

| Yield (%) | 65 | 78 |

| Reference |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use gloves and goggles due to potential eye/skin irritation (similar to 2-(pyridin-3-yl)acetic acid derivatives) .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C. Avoid prolonged exposure to light or moisture .

- Decomposition Risks : Degrades above 40°C; monitor via NMR for ester hydrolysis or pyridine ring oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR in CDCl or DMSO-d to confirm ester linkage (δ ~4.2 ppm for CHCOO) and hydroxyl group (δ ~10.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks. Compare with theoretical molecular weight (e.g., CHNO: 197.07 g/mol) .

- IR : Identify carbonyl (C=O) stretch at ~1740 cm and hydroxyl (O–H) at ~3200 cm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with SHELXT/SHELXL software for structure solution and refinement .

- Key Parameters : Refine hydrogen bonding (O–H···N) between hydroxyl and pyridine groups. Validate via R-factor (<5%) and electron density maps .

- Troubleshooting : For twinned crystals, apply TWIN/BASF commands in SHELXL to model disorder .

Q. Table 2: Crystallographic Refinement Metrics

| Metric | Value |

|---|---|

| Space Group | P2/c |

| R-factor | 3.2% |

| Resolution (Å) | 0.84 |

| Reference |

Q. How can researchers address contradictions in spectral data during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

- Case Study : If ester carbonyl IR absorption deviates from literature (e.g., 1740 vs. 1720 cm), check for solvent polarity effects or keto-enol tautomerism .

- Advanced MS/MS : Use high-resolution Q-TOF to distinguish isobaric impurities (e.g., ethyl vs. methyl ester derivatives) .

Q. What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:

- Solvent Screening : Test DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4). Ethyl acetate is unsuitable due to low water miscibility .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) via ester hydrolysis or amide coupling .

- Surfactants : Use Tween-80 or cyclodextrins to enhance solubility in cell culture media .

Q. How can researchers mitigate toxicity risks in in vivo studies?

Methodological Answer:

- Safety Protocols : Follow guidelines for pyridine derivatives: limit airborne exposure (<1 mg/m), use fume hoods, and monitor for respiratory irritation .

- Dose Optimization : Conduct acute toxicity studies in rodents (OECD 423). Start with 50 mg/kg and adjust based on LD trends .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between batches be investigated?

Methodological Answer:

- Purity Analysis : Use HPLC-PDA to detect impurities (e.g., unreacted pyridine precursors). Threshold: ≥98% purity for biological assays .

- Batch Comparison : Perform -NMR overlays to identify batch-specific contaminants (e.g., ethyl acetate solvent residues) .

- Biological Replicates : Repeat assays with independent batches (n=3) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.